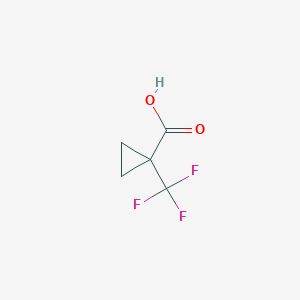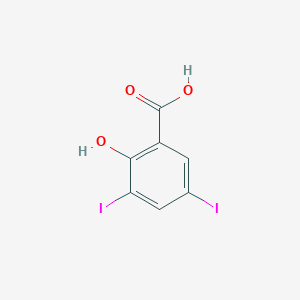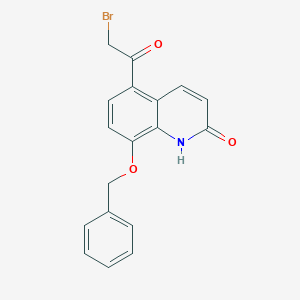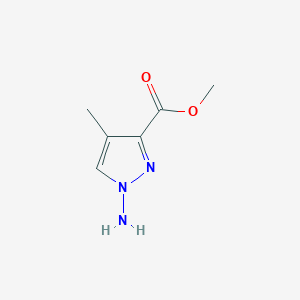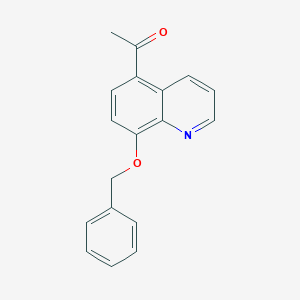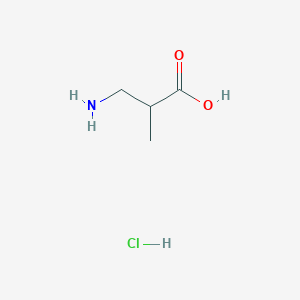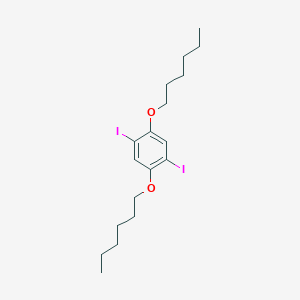
4-Bromo-3-fluoroanisol
Descripción general
Descripción
4-Bromo-3-fluoroanisole, with the chemical formula C7H6BrFO, is a compound characterized by the presence of bromine, fluorine, and methoxy functional groups. It is a colorless liquid known for its applications in various chemical processes .
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoroanisole is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Plays a role in the synthesis of potential therapeutic agents and drug candidates.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
4-Bromo-3-fluoroanisole is a halo-aryl compound , suggesting that it may interact with mGlu1 receptors or related biochemical pathways.
Biochemical Pathways
Given its use in the preparation of mGlu1 receptor enhancers , it may be involved in modulating glutamatergic neurotransmission or related biochemical pathways
Result of Action
As a precursor in the synthesis of mGlu1 receptor enhancers , it may contribute to the enhancement of glutamatergic neurotransmission, but the specific effects would depend on the final compound structure
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Bromo-3-fluoroanisole is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, it should be stored in a dark place, sealed, and at room temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-fluoroanisole involves the reaction of 2-fluoro-5-methoxybenzoic acid with tetrabutylammonium bromide in the presence of potassium phosphate and acetonitrile. The reaction mixture is stirred at 100°C for 16 hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods: Industrial production methods for 4-Bromo-3-fluoroanisole typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-fluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, where it reacts with arylboronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Arylboronic acids or esters, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of various substituted anisoles depending on the substituent introduced.
Oxidation Products: Formation of corresponding phenols or quinones.
Comparación Con Compuestos Similares
- 4-Bromo-3,5-difluoroanisole
- 4-Bromo-3-fluoroaniline
- 1-Bromo-2-fluoro-4-methoxybenzene
Comparison: 4-Bromo-3-fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVIFOBBVAKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961218 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-50-4, 408-50-4 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
